Specific Scientific Field: The specific scientific field is Cancer Research .
Summary of the Application: 1H-Pyrrolo[3,2-b]pyridine derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers . Therefore, these derivatives, including “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid”, could potentially be used in cancer therapy .
Methods of Application or Experimental Procedures: The methods of application involve the synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives and their evaluation as FGFR inhibitors . The specific procedures and technical details would depend on the exact derivative being synthesized and the type of cancer being targeted .
Results or Outcomes: In vitro, one of the derivatives (compound 4h) inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . The compound exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .
Specific Scientific Field: The specific scientific field is Endocrinology .
Summary of the Application: Pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid”, have been found to reduce blood glucose . Therefore, “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid” may potentially be used in the prevention and treatment of disorders involving elevated plasma blood glucose .
Methods of Application or Experimental Procedures: The methods of application would involve the administration of “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid” or its derivatives to individuals with elevated plasma blood glucose . The specific procedures and technical details would depend on the exact derivative being used and the specific disorder being treated .
Specific Scientific Field: The specific scientific field is Immunology .
Methods of Application or Experimental Procedures: The methods of application involve the synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives and their evaluation as JAK3 inhibitors . The specific procedures and technical details would depend on the exact derivative being synthesized and the specific autoimmune disease being targeted .
Summary of the Application: Pyrrolo[2,3-b]pyridine-bearing compounds, which are structurally similar to “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid”, have been found to inhibit ATR kinase . ATR kinase plays a crucial role in DNA damage response and is therefore a potential target for cancer therapy . One such compound, ceralasertib, is under phase II trials as an ATR kinase inhibitor for antineoplastic therapy .
Methods of Application or Experimental Procedures: The methods of application would involve the administration of “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid” or its derivatives to individuals with cancer . The specific procedures and technical details would depend on the exact derivative being used and the specific type of cancer being treated .
Specific Scientific Field: The specific scientific field is Organic Chemistry .
Summary of the Application: “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid” is used as a building block in the synthesis of various heterocyclic compounds . These compounds are often used in the development of pharmaceuticals and other biologically active substances .
Methods of Application or Experimental Procedures: The methods of application involve the use of “1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid” in various organic reactions to synthesize new compounds . The specific procedures and technical details would depend on the exact compound being synthesized .
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure that combines a pyrrole and a pyridine moiety. Its molecular formula is C₈H₆N₂O₂, and it has a molecular weight of 162.15 g/mol. The compound features a carboxylic acid functional group at the 6-position of the pyrrolo ring, which contributes to its chemical reactivity and potential biological activity. The InChI key for this compound is QLGJLBPWOCDQQM-UHFFFAOYSA-N, and it is classified under various chemical categories, including organic building blocks and carboxylic acids .
This compound has garnered attention in several fields of biological research, particularly in cancer therapy. Derivatives of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which are implicated in various cancers. In vitro studies have shown that certain derivatives can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis . Additionally, compounds similar to this have demonstrated potential in reducing blood glucose levels, indicating possible applications in endocrinology and diabetes management.
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid can be achieved through several methods:
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid serves multiple roles in scientific research and industry:
Interaction studies involving 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid have focused on its binding affinity to specific receptors. For instance:
Several compounds share structural similarities with 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid | 1190319-18-6 | 0.97 | Differing carboxyl position affecting biological activity |
1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid | 1190319-63-1 | 0.82 | Different bicyclic structure influencing reactivity |
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate | 952800-39-4 | 0.80 | Methyl ester form altering solubility and reactivity |
5-(Piperidin-1-yl)nicotinic acid | 878742-33-7 | 0.82 | Incorporation of piperidine ring for enhanced activity |
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 920979-05-1 | 0.82 | Trifluoromethyl group enhancing lipophilicity |
These comparisons illustrate how variations in structure can lead to significant differences in biological activity and potential applications.
Irritant